
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a diphenyl group, which consists of two phenyl rings. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine typically involves the formation of the dioxolane ring followed by the introduction of the diphenyl and ethanamine groups. One common method involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with diphenylmethanol and methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, hydroxyl groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. Molecular docking studies have shown that the compound can interact with α1 and 5-HT1A receptors, which are involved in regulating mood, cognition, and other neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(±)-1: Previously studied as α1 and 5-HT1A ligands.
®-flesinoxan: A potent 5-HT1A agonist.
(S)-WB 4101: An α1d antagonist.
Uniqueness
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine stands out due to its unique combination of a dioxolane ring and diphenyl group, which contribute to its distinct chemical and biological properties. Unlike other similar compounds, it exhibits poor stereoselectivity, making it equally potent at both α1 and 5-HT1A receptor systems .
Eigenschaften
Molekularformel |
C19H23NO2 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C19H23NO2/c1-3-20(2)14-18-15-21-19(22-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3 |
InChI-Schlüssel |
LHZROMFWLDQNSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


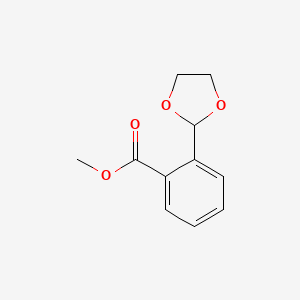
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
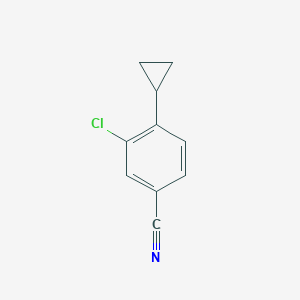

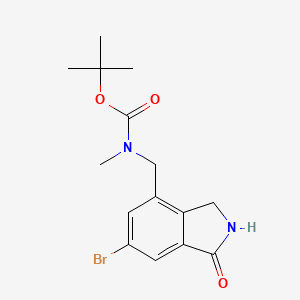
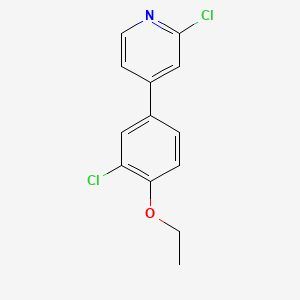
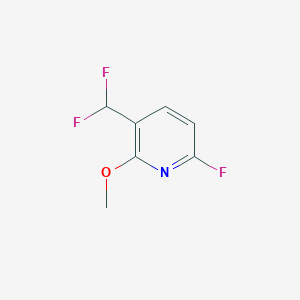
![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)

![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)
![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)
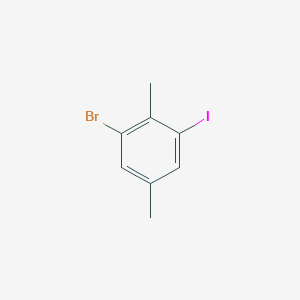
![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
